molecular formula C18H17N5O2S B14064544 N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline CAS No. 102300-51-6

N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

Cat. No.: B14064544
CAS No.: 102300-51-6
M. Wt: 367.4 g/mol
InChI Key: JKYLKHWUQKCQAF-UHFFFAOYSA-N
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Description

N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline is a complex organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors This particular compound incorporates a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a thiazole derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve the use of phase transfer catalysts to improve yield and efficiency .

Chemical Reactions Analysis

N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The azo bond can be reduced to form corresponding amines.

    Substitution: The benzyl and ethyl groups can be substituted with other alkyl or aryl groups. Common reagents used in these reactions include reducing agents like sodium dithionite and oxidizing agents like potassium permanganate.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of colored polymers and inks

Mechanism of Action

The mechanism of action of N-Benzyl-N-ethyl-4-[(E)-(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins, leading to antimicrobial and anticancer effects. The azo bond can also participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Similar compounds include other azo dyes with thiazole rings, such as:

Properties

CAS No.

102300-51-6

Molecular Formula

C18H17N5O2S

Molecular Weight

367.4 g/mol

IUPAC Name

N-benzyl-N-ethyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]aniline

InChI

InChI=1S/C18H17N5O2S/c1-2-22(13-14-6-4-3-5-7-14)16-10-8-15(9-11-16)20-21-18-19-12-17(26-18)23(24)25/h3-12H,2,13H2,1H3

InChI Key

JKYLKHWUQKCQAF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC=C(S3)[N+](=O)[O-]

Origin of Product

United States

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